molecular formula C22H18FN3O3S2 B2644286 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide CAS No. 1260990-74-6

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide

Cat. No. B2644286
CAS RN: 1260990-74-6
M. Wt: 455.52
InChI Key: CQESJIGYJYHTHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Molecular Structure and Analysis

Studies have explored the quantum chemical insights into the molecular structure of related compounds, focusing on their equilibrium geometry, vibrational assignments, and intermolecular interactions. For instance, research on a similar anti-COVID-19 molecule highlighted the importance of natural bond orbital calculations and vibrational mode analysis to understand the molecular interactions and stability (S. Mary et al., 2020). This approach aids in elucidating the chemical and physical properties of novel compounds for potential therapeutic applications.

Anticancer Potential and Drug Design

The synthesis and evaluation of new derivatives, particularly those involving thieno[3,2-d]pyrimidine, have shown promising antitumor activity. A study synthesizing novel thieno[3,2-d]pyrimidine derivatives reported significant anticancer activity against various human cancer cell lines, showcasing the therapeutic potential of such compounds (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017). These findings contribute to the drug discovery process, offering a basis for developing new cancer treatments.

Biochemical and Pharmacokinetic Analysis

The biochemical properties and pharmacokinetic profiles of compounds with similar structures have been studied, with an emphasis on their binding energy and interactions with biological targets. For instance, research into the antiviral potency of related molecules against SARS-CoV-2 protein suggests a strong potential for these compounds in treating viral infections (S. Mary et al., 2020). Such studies are crucial for understanding how these compounds interact with biological systems, paving the way for their application in medicine.

Radioligand Development for Imaging Studies

Compounds structurally related to 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide have been explored as radioligands for imaging studies. Research on derivatives labeled with positron emitters for peripheral benzodiazepine receptor imaging showcases the utility of such compounds in developing diagnostic tools (Ming-Rong Zhang et al., 2003). These applications highlight the versatility of the compound's framework in contributing to advancements in medical imaging techniques.

properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-15-6-4-5-14(11-15)12-24-19(27)13-31-22-25-17-9-10-30-20(17)21(28)26(22)18-8-3-2-7-16(18)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQESJIGYJYHTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide

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